N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3S2/c19-12-3-4-13-15(8-12)28-18(21-13)22(10-11-2-1-7-20-9-11)17(24)14-5-6-16(27-14)23(25)26/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUARFUZDVVXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the nitro group and the thiophene ring, followed by the coupling with pyridin-3-ylmethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing benzothiazole and thiophene moieties have been shown to inhibit the proliferation of various cancer cell lines, including human chronic myelogenous leukemia and cervical carcinoma cells. In vitro assays have demonstrated that these compounds can induce apoptosis and inhibit cell cycle progression, suggesting their potential as anticancer agents .
Antimicrobial Properties
Compounds with similar structures have also been investigated for their antimicrobial activity. Studies have reported that benzothiazole derivatives possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase enzymes, which are essential for bacterial replication .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for various enzymes relevant in disease pathways. For example, certain derivatives have shown promise as inhibitors of Bruton’s tyrosine kinase, which plays a critical role in B-cell signaling and has implications in treating B-cell malignancies .
Photophysical Properties
This compound has been explored for its photophysical properties, making it suitable for applications in organic electronics and photonic devices. The compound's ability to absorb light and emit fluorescence can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells .
Sensors
The unique electronic properties of this compound make it a candidate for use in chemical sensors. Its interaction with various analytes can lead to measurable changes in fluorescence or conductivity, enabling its application in detecting environmental pollutants or biological markers .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that include condensation reactions, cyclization processes, and functional group modifications . Recent advancements in synthetic methodologies have focused on improving yield and selectivity through greener chemistry approaches.
Table 1: Summary of Synthetic Methods
| Methodology | Description | Yield (%) |
|---|---|---|
| Condensation Reaction | Formation via reaction of benzothiazole with amines | 70–85 |
| Cyclization | Formation of thiophene ring through cyclization | 60–75 |
| Functional Group Modification | Introducing nitro and chloro groups | 50–80 |
Anticancer Research Case Study
A recent study investigated the effects of a series of benzothiazole derivatives on HeLa cells. The results indicated that compounds with nitro groups showed enhanced cytotoxicity compared to their non-nitro counterparts, suggesting that the presence of electron-withdrawing groups can significantly influence biological activity .
Antimicrobial Efficacy Case Study
Another study evaluated the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results highlighted that compounds with a pyridine substituent exhibited superior antibacterial activity due to their ability to penetrate bacterial membranes effectively .
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In terms of anti-inflammatory activity, it may inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (from ) shares the 6-chloro-benzothiazol-2-yl group but differs in other substituents. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison
Key Differences:
Backbone Heterocycles: The target compound uses a thiophene-carboxamide backbone, whereas the analog employs a piperidine-carboxamide. Thiophene’s aromaticity may enhance π-π stacking with biological targets, while piperidine’s flexibility could improve membrane permeability .
Substituent Effects :
- The pyridin-3-ylmethyl group in the target compound introduces a basic nitrogen, which may improve solubility and facilitate interactions with polar residues in proteins. In contrast, the acetyl-piperidine group in the analog lacks such polar functionality.
Bioactivity Hypotheses :
- Benzothiazole derivatives with nitro groups (e.g., the target compound) are often associated with antiparasitic or anticancer activity due to redox cycling or DNA intercalation. Piperidine-containing analogs, however, are more commonly linked to CNS-targeted applications, such as acetylcholinesterase inhibition .
Research Findings and Limitations
No direct studies on the target compound’s bioactivity or pharmacokinetics are available in the provided evidence. However, inferences can be drawn from structural analogs:
- Nitro Group Impact: Nitro-substituted benzothiazoles (e.g., antitrypanosomal agent analogs) exhibit moderate-to-high activity against protozoan parasites, though toxicity remains a concern due to reactive metabolite formation .
- Pyridine vs. Piperidine : Pyridine-containing compounds generally show better aqueous solubility than piperidine derivatives, which may translate to improved bioavailability in the target compound.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3O4S |
| Molecular Weight | 371.26 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including compounds similar to this compound. For instance, a study on benzothiazole derivatives demonstrated significant inhibitory effects against various cancer cell lines:
- Compound 7e : Exhibited potent anticancer activity with IC50 values of 1.2 nM against SKRB-3 and 4.3 nM against SW620 cells.
- Compound B7 : Showed significant inhibition of A431, A549, and H1299 cancer cells, promoting apoptosis and hindering cell migration at concentrations as low as 1 µM .
Table: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 7e | SKRB-3 | 1.2 | Induces apoptosis |
| 7e | SW620 | 4.3 | Induces apoptosis |
| B7 | A431 | Not specified | Inhibits proliferation and promotes apoptosis |
| B7 | A549 | Not specified | Inhibits proliferation and promotes apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, compounds related to this compound have shown promising antimicrobial activities. Research indicates that benzothiazole derivatives can exhibit antibacterial and antifungal properties, making them potential candidates for treating infections .
Mechanistic Insights
The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
